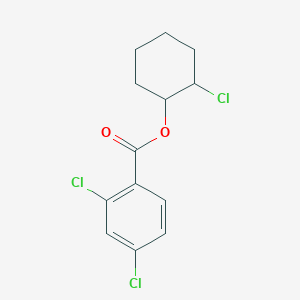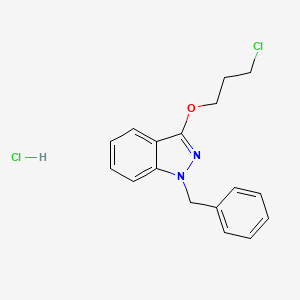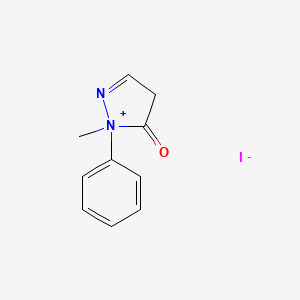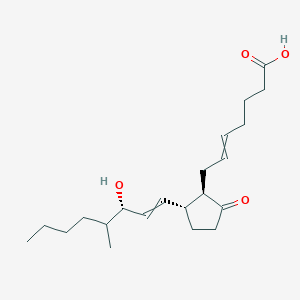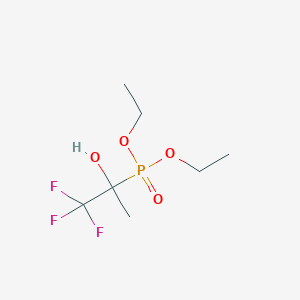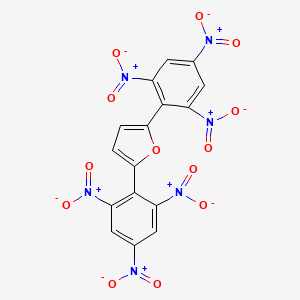
2,5-Bis(2,4,6-trinitrophenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,4,6-trinitrophenyl)furan is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains two 2,4,6-trinitrophenyl groups attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4,6-trinitrophenyl)furan typically involves the nitration of 2,5-diphenylfuran. The nitration process requires the use of strong nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to prevent any hazardous incidents. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2,4,6-trinitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitro groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can result in the formation of nitro-substituted furan derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:
Materials Science: The compound is studied for its potential use in the development of high-performance materials, such as polymers and composites.
Explosives: Due to its high energy content, it is investigated as a potential component in explosive formulations.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,4,6-trinitrophenyl)furan involves its interaction with molecular targets and pathways. The nitro groups on the phenyl rings play a crucial role in its reactivity. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In materials science, its unique structure contributes to its mechanical and thermal properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups.
Hexanitrostilbene (HNS): Another high-energy compound used in explosive formulations.
2,5-Bis(4-nitrophenyl)furan: A related compound with fewer nitro groups.
Uniqueness
2,5-Bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups and the presence of the furan ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
65418-96-4 |
|---|---|
Fórmula molecular |
C16H6N6O13 |
Peso molecular |
490.25 g/mol |
Nombre IUPAC |
2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H6N6O13/c23-17(24)7-3-9(19(27)28)15(10(4-7)20(29)30)13-1-2-14(35-13)16-11(21(31)32)5-8(18(25)26)6-12(16)22(33)34/h1-6H |
Clave InChI |
PRHKRGIYGFKUHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



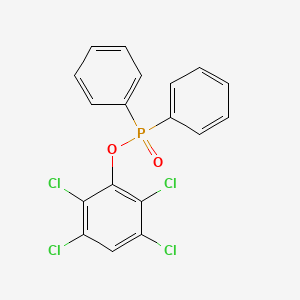
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
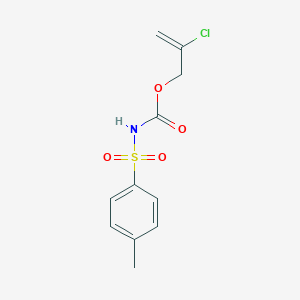
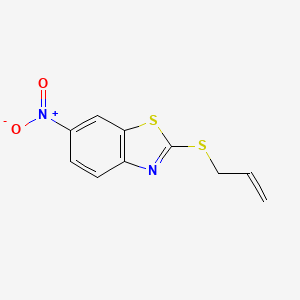
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
